Diethyl 3,3'-(ethane-1,2-diyldiimino)bis(2-cyclohexyl-3-oxopropanoate)
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Overview
Description
Diethyl 3,3’-(ethane-1,2-diyldiimino)bis(2-cyclohexyl-3-oxopropanoate) is an organic compound with a complex structure
Preparation Methods
The synthesis of Diethyl 3,3’-(ethane-1,2-diyldiimino)bis(2-cyclohexyl-3-oxopropanoate) typically involves the condensation reaction of ethylenediamine with ethyl acetoacetate. This reaction can be catalyzed by various Friedel-Crafts-type catalysts, although it has been found that the reaction can proceed without any catalyst under certain conditions . The reaction is usually carried out in an alcoholic medium at room temperature, resulting in the formation of the desired product .
Chemical Reactions Analysis
Diethyl 3,3’-(ethane-1,2-diyldiimino)bis(2-cyclohexyl-3-oxopropanoate) undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Diethyl 3,3’-(ethane-1,2-diyldiimino)bis(2-cyclohexyl-3-oxopropanoate) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds.
Biology: Its unique structure makes it a subject of study in biochemical research.
Industry: Used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Diethyl 3,3’-(ethane-1,2-diyldiimino)bis(2-cyclohexyl-3-oxopropanoate) involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to form intramolecular hydrogen bonds, which stabilize its conformation and influence its reactivity . These interactions are crucial for its biological and chemical activities.
Comparison with Similar Compounds
Diethyl 3,3’-(ethane-1,2-diyldiimino)bis(2-cyclohexyl-3-oxopropanoate) can be compared with similar compounds such as Diethyl (Z,Z)-3,3’-(ethane-1,2-diyldiimino)dibut-2-enoate . While both compounds share a similar core structure, the presence of different substituents (cyclohexyl vs. but-2-enoate) imparts distinct chemical properties and reactivities. This uniqueness makes Diethyl 3,3’-(ethane-1,2-diyldiimino)bis(2-cyclohexyl-3-oxopropanoate) particularly valuable in specific applications.
Properties
IUPAC Name |
ethyl 2-cyclohexyl-3-[2-[(2-cyclohexyl-3-ethoxy-3-oxopropanoyl)amino]ethylamino]-3-oxopropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40N2O6/c1-3-31-23(29)19(17-11-7-5-8-12-17)21(27)25-15-16-26-22(28)20(24(30)32-4-2)18-13-9-6-10-14-18/h17-20H,3-16H2,1-2H3,(H,25,27)(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAWHUGSLWRCBRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1CCCCC1)C(=O)NCCNC(=O)C(C2CCCCC2)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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